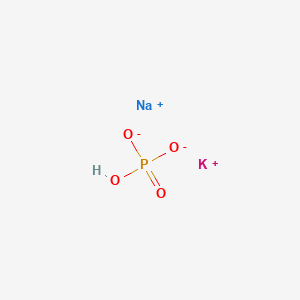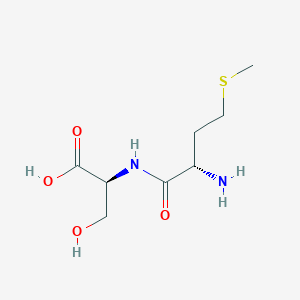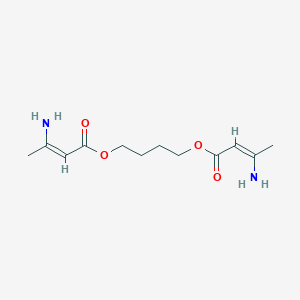
Tungsten-184
Descripción general
Descripción
Tungsten-184 is a stable isotope of the element tungsten, which is represented by the symbol W and has an atomic number of 74. This compound has a mass number of 184, consisting of 74 protons and 110 neutrons. It is one of the naturally occurring isotopes of tungsten, with an isotopic abundance of approximately 30.64 percent . Tungsten is known for its high melting point, density, and strength, making it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tungsten-184 can be isolated from natural tungsten ores, such as wolframite and scheelite, through a series of chemical processes. The primary method involves the extraction of tungsten from its ores by converting it into tungsten trioxide (WO3) and then reducing it with hydrogen or carbon to obtain pure tungsten metal .
Industrial Production Methods:
Extraction from Ores: Tungsten ores are crushed and ground to liberate the tungsten minerals. The ore is then concentrated using gravity, magnetic, and flotation methods.
Conversion to Tungsten Trioxide: The concentrated ore is roasted in the presence of air to convert tungsten minerals into tungsten trioxide.
Reduction to Tungsten Metal: Tungsten trioxide is reduced with hydrogen or carbon at high temperatures to produce tungsten metal powder. The reduction process can be represented by the following chemical equation: [ \text{WO}_3 + 3\text{H}_2 \rightarrow \text{W} + 3\text{H}_2\text{O} ] or [ \text{WO}_3 + 3\text{C} \rightarrow \text{W} + 3\text{CO} ]
Análisis De Reacciones Químicas
Types of Reactions: Tungsten-184 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound reacts with oxygen to form tungsten trioxide (WO3). The oxidation process is temperature-dependent and can be represented by the following equation: [ 2\text{W} + 3\text{O}_2 \rightarrow 2\text{WO}_3 ] At higher temperatures, tungsten trioxide can sublime, and the oxidation rate increases .
Reduction: Tungsten trioxide can be reduced to tungsten metal using hydrogen or carbon, as mentioned earlier.
Substitution: Tungsten can form various compounds through substitution reactions with halogens, forming tungsten halides such as tungsten hexafluoride (WF6) and tungsten hexachloride (WCl6).
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen or carbon at high temperatures.
Substitution: Halogens such as fluorine or chlorine.
Major Products:
Oxidation: Tungsten trioxide (WO3).
Reduction: Tungsten metal (W).
Substitution: Tungsten halides (e.g., WF6, WCl6).
Aplicaciones Científicas De Investigación
Tungsten-184 has several scientific research applications due to its unique properties:
Chemistry:
Biology and Medicine:
Radiopharmaceuticals: this compound is used in the production of radiopharmaceuticals for medical imaging and cancer treatment.
Industry:
Thermal Flux Monitors: this compound is used as a dosimeter for thermal neutrons in high-temperature applications, such as nuclear reactors.
High-Temperature Applications: Tungsten’s high melting point makes it suitable for use in high-temperature environments, such as in the aerospace and defense industries.
Mecanismo De Acción
The mechanism of action of tungsten-184 depends on its application. For example, as a thermal flux monitor, this compound captures thermal neutrons, and the resulting neutron capture cross-section can be measured to determine neutron flux . In catalysis, tungsten compounds facilitate chemical reactions by providing active sites for reactants to interact and form products .
Comparación Con Compuestos Similares
Tungsten-182: Another stable isotope of tungsten with similar properties but a different isotopic abundance.
Tungsten-186: A stable isotope with a higher mass number and different isotopic abundance.
Molybdenum: A transition metal with similar chemical properties but lower density and melting point.
Uniqueness:
Isotopic Abundance: Tungsten-184 has a higher isotopic abundance compared to other tungsten isotopes, making it more readily available.
Thermal Neutron Capture: this compound has a specific thermal neutron capture cross-section, making it valuable as a thermal flux monitor.
Propiedades
IUPAC Name |
tungsten-184 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/W/i1+0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKWXMTUELFFGS-IGMARMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[184W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70931574 | |
| Record name | (~184~W)Tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.950933 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14265-82-8 | |
| Record name | Tungsten, isotope of mass 184 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014265828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~184~W)Tungsten | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-](/img/structure/B84542.png)



![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)



